molecular formula C18H19N3O3S2 B2848850 5-ethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide CAS No. 921534-92-1

5-ethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2848850
CAS No.: 921534-92-1
M. Wt: 389.49
InChI Key: MHVHQRLNDHPMRE-UHFFFAOYSA-N
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Description

5-ethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a synthetic chemical reagent designed for research applications, incorporating two pharmaceutically significant heterocyclic systems: pyridazinone and thiophene. The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives reported to exhibit a broad spectrum of biological activities. Scientific literature reviews highlight that pyridazinone-based compounds have demonstrated potential in research areas including anticancer, anti-inflammatory, analgesic, antimicrobial, and cardiovascular applications . The inherent reactivity of the pyridazinone ring allows for functionalization to modulate the compound's properties and potency . The molecule also features a thiophene sulfonamide moiety. Thiophene is a five-membered heteroaromatic ring whose derivatives are of great interest in drug discovery . Sulfonamide groups are commonly investigated for their ability to act as enzyme inhibitors, potentially enabling research into specific biological pathways. The structural features of this compound suggest it may be of value as a chemical probe for investigating enzyme targets such as phosphodiesterases (PDE) or kinases, given the documented activity of related structures . Its design makes it a candidate for building blocks in combinatorial chemistry or as a lead structure in the development of novel bioactive molecules. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-ethyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-2-15-8-11-18(25-15)26(23,24)19-12-13-21-17(22)10-9-16(20-21)14-6-4-3-5-7-14/h3-11,19H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVHQRLNDHPMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfone derivatives.

  • Reduction: The ketone in the pyridazine ring could be reduced to an alcohol under specific conditions.

  • Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonyl group could be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution could involve reagents like Grignard reagents or organolithium compounds.

Major Products:

  • Oxidized sulfones from the thiophene ring.

  • Reduced alcohol derivatives from the pyridazine ketone.

  • Various substituted products depending on the reaction conditions and reagents used.

Scientific Research Applications

  • Chemistry: As a versatile intermediate for synthesizing more complex molecules.

  • Biology: It may serve as a molecular probe or lead compound in drug discovery, particularly due to its unique structural features.

  • Industry: Utilized in creating advanced materials or as a catalyst in certain organic reactions.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on its application:

  • Biological Targets: It could interact with enzymes or receptors, modulating their activity. For example, sulfonamides are known to inhibit bacterial enzyme dihydropteroate synthase.

  • Pathways: May affect cellular pathways involving oxidative stress, inflammation, or apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Yield: Bulky or electron-donating groups (e.g., 2,3-dimethylphenoxy in 5g) correlate with higher yields (53%), whereas halogenated analogs (5b, 5d) exhibit lower yields (27–31%), likely due to steric or electronic challenges during synthesis .

Ethyl vs. Ethynyl Groups : The target compound’s ethyl substitution may enhance stability compared to ethynyl-containing analogs, which are prone to reactivity or degradation.

Thiophene Derivatives in Pharmaceutical Contexts

lists thiophene-containing impurities in drospirenone/ethinyl estradiol formulations, such as 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol (Compound a). While these impurities are pharmacologically undesirable, their structural resemblance to the target compound highlights the prevalence of thiophene sulfonamides in medicinal chemistry. The sulfonamide group in the target compound may offer metabolic stability over amine-containing analogs like Compound a .

Q & A

Q. Table 1: Key Reaction Parameters

StepCatalyst/SolventTemperatureTimeYield (%)Reference
CouplingPd(PPh₃)₄/THF60°C10 min (microwave)65–75
SulfonamideEt₃N/DMF50°C3–4 h70–80

Basic: How is the molecular structure of this compound validated post-synthesis?

Methodological Answer:
Validation employs:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl group at C5 of thiophene, pyridazinone ring protons) .
  • Mass Spectrometry (HRMS) : Exact mass matching for molecular formula C₁₉H₂₀N₄O₃S₂ .
  • IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretch) and ~1600 cm⁻¹ (C=N/C=O) .
  • X-ray Crystallography : For absolute configuration determination (if crystals are obtainable) .

Advanced: How do structural modifications influence its bioactivity?

Methodological Answer:
Structure-activity relationship (SAR) studies focus on:

  • Pyridazinone Substitution : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the phenyl ring enhances enzyme inhibition (e.g., carbonic anhydrase) .
  • Ethyl Group Optimization : Branching (e.g., isopropyl) may improve metabolic stability but reduce solubility .
  • Sulfonamide Linker : Lengthening the ethyl spacer decreases potency due to conformational flexibility .

Q. Table 2: SAR Comparison of Analogues

Compound ModificationBioactivity (IC₅₀)Reference
5-Ethyl-thiophene12 nM (CA IX)
5-Chloro-thiophene8 nM (CA IX)
3-Fluorophenyl15 nM (EGFR)

Advanced: What strategies resolve contradictions in reported bioactivity data?

Methodological Answer:
Discrepancies in antifungal/anticancer data (e.g., IC₅₀ variability) are addressed via:

  • Standardized Assays : Use identical cell lines (e.g., U87MG glioma) and protocols (MTT assay, 72h incubation) .
  • Control Compounds : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) .
  • Metabolic Stability Testing : Assess liver microsome degradation to rule out false negatives .

Advanced: How to elucidate its mechanism of enzyme inhibition?

Methodological Answer:
Mechanistic studies involve:

  • Kinetic Analysis : Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to CA IX or EGFR .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔG, ΔH) .

Basic: What are the stability profiles under physiological conditions?

Methodological Answer:

  • pH Stability : Degrades rapidly at pH < 3 (acidic conditions) but remains stable at pH 7.4 (simulated plasma) .
  • Thermal Stability : Decomposition above 150°C (DSC/TGA analysis) .
  • Light Sensitivity : Store in amber vials to prevent photodegradation of the thiophene ring .

Advanced: How to optimize selectivity for target enzymes over off-targets?

Methodological Answer:

  • Proteomic Profiling : Use affinity chromatography with immobilized compound to identify off-targets .
  • Selective Fluorination : Introduce F at the phenyl ring to enhance CA IX selectivity over CA II .
  • Co-crystallization Studies : Resolve X-ray structures of compound-enzyme complexes to guide design .

Basic: What analytical challenges arise in quantifying this compound in biological matrices?

Methodological Answer:

  • Matrix Interference : Use SPE (C18 cartridges) for plasma sample cleanup .
  • Detection Limits : LC-MS/MS with ESI+ mode achieves LOD of 0.1 ng/mL .
  • Internal Standards : Deuterated analogs (e.g., d₄-ethyl group) improve quantification accuracy .

Advanced: How to design in vivo efficacy studies for anticancer applications?

Methodological Answer:

  • Xenograft Models : Use immunodeficient mice with subcutaneous U87MG tumors .
  • Dosing Regimen : 10 mg/kg intraperitoneal, twice weekly for 4 weeks .
  • Biomarker Analysis : Monitor HIF-1α and VEGF levels via ELISA .

Advanced: What computational tools predict its ADMET properties?

Methodological Answer:

  • SwissADME : Predicts high gastrointestinal absorption but moderate BBB permeability .
  • Protox II : Flags potential hepatotoxicity (CYP3A4 inhibition) .
  • MD Simulations : Assess binding mode stability over 100 ns trajectories (AMBER) .

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